molecular formula C16H13NO2 B174267 1-benzyl-1H-indole-2-carboxylic acid CAS No. 17017-71-9

1-benzyl-1H-indole-2-carboxylic acid

Cat. No.: B174267
CAS No.: 17017-71-9
M. Wt: 251.28 g/mol
InChI Key: DMMXSSBHARRUHS-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-2-carboxylic acid is a compound with the linear formula C16H13NO2 . It is a derivative of indole, which is a bicyclic structure consisting of a benzene ring fused with a pyrrole ring .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused with a pyrrole ring to form a bicyclic structure . The indole core and the C2 carboxyl group are key components of its structure .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Indole Synthesis and Applications in Organic Chemistry

Indole synthesis, particularly of the 1-benzyl-1H-indole-2-carboxylic acid variety, has been a focal point for organic chemists due to the structural complexity and biological relevance of indoles. A comprehensive review outlined the framework for classifying all indole syntheses, emphasizing the diversity of approaches and the potential for new methodological developments in this domain. The framework divides indole syntheses into nine distinct types, each characterized by the last bond formed in the five-membered indole ring. This classification system aids chemists in understanding the historical context and current state of the art in indole synthesis, ultimately driving innovation and avoiding duplication in this field (Taber & Tirunahari, 2011).

Biological Activities and Applications

This compound and its derivatives exhibit a range of biological activities, making them valuable for pharmaceutical applications:

  • Anti-inflammatory Properties:

    • Certain indole derivatives, such as 1, 3, 4, 9-tetrahydropyrano[3, 4-b]indole-1-acetic acids, have shown potent anti-inflammatory actions. Specifically, etodolic acid demonstrated significant activity against chronic inflammation models with relatively low ulcerogenic potential, marking its therapeutic potential (Martel et al., 1976).
    • Other studies have synthesized and tested indole carboxylic acids and esters for anti-inflammatory effects, further emphasizing the role of indole structures in developing anti-inflammatory agents (Andreani et al., 1991).
  • Neuroprotective and Antiepileptic Effects:

    • Indole-2-carboxylic acid, an antagonist of the glycine site within the NMDA receptor complex, showed promise in enhancing the protective activity of certain antiepileptic drugs, although its adverse effects call for a careful consideration of its therapeutic use (Kaminski et al., 1998).
  • Antioxidant, Antimicrobial, and Cytotoxic Activities:

    • Carboxylic acids derived from plants, including certain indole derivatives, are recognized for their antioxidant, antimicrobial, and cytotoxic activities. These properties are significantly influenced by the structural differences, such as the number of hydroxyl groups and conjugated bonds, within the carboxylic acid molecules (Godlewska-Żyłkiewicz et al., 2020).
  • Pharmacokinetics and Metabolism:

    • Understanding the pharmacokinetics and metabolism of indole derivatives is crucial for their application in drug development. Studies on compounds like indole-3-carbinol and its acid condensation products provide insights into their absorption, distribution, metabolism, and excretion, laying the foundation for their use as cancer chemopreventive agents (Anderton et al., 2004).

Safety and Hazards

The safety data sheet for 1H-indole-2-carboxylic acid indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Indole derivatives, including 1-benzyl-1H-indole-2-carboxylic acid, have been gaining interest due to their wide range of biological activities . Future research may focus on developing pharmacologically active derivatives of indole with various scaffolds .

Mechanism of Action

Target of Action

The primary target of 1-benzyl-1H-indole-2-carboxylic acid is the HIV-1 integrase . This enzyme plays a crucial role in the life cycle of HIV-1, as it is responsible for integrating the viral DNA into the host genome . Indole derivatives, including this compound, have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .

Mode of Action

This compound interacts with its target, the HIV-1 integrase, by chelating two Mg^2+ ions within the active site of the enzyme . This interaction inhibits the strand transfer of the integrase, effectively impairing viral replication .

Biochemical Pathways

It is known that indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may affect a variety of biochemical pathways.

Pharmacokinetics

It is known that the hydrolysis of the carboxylate of similar compounds can result in significant enhancements in activity , suggesting that metabolic transformations may play a role in the bioavailability and efficacy of this compound.

Result of Action

The primary result of the action of this compound is the inhibition of the strand transfer of HIV-1 integrase . This inhibition impairs the replication of the virus, potentially leading to a decrease in viral load and an improvement in clinical outcomes for individuals with HIV-1 .

Properties

IUPAC Name

1-benzylindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-16(19)15-10-13-8-4-5-9-14(13)17(15)11-12-6-2-1-3-7-12/h1-10H,11H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMXSSBHARRUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294008
Record name 1-benzyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17017-71-9
Record name 17017-71-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93410
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzyl-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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